molecular formula C20H19FN2O3S2 B2686284 N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-fluorobenzamide CAS No. 941885-19-4

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-fluorobenzamide

Cat. No.: B2686284
CAS No.: 941885-19-4
M. Wt: 418.5
InChI Key: QYDFETJMFQOGCH-UHFFFAOYSA-N
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Description

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-fluorobenzamide is a synthetically designed, small molecule compound of significant interest in anticancer research, specifically investigated for its potential as a tubulin polymerization inhibitor. Its molecular structure is engineered to bind at the colchicine site of β-tubulin, a well-characterized mechanism for disrupting microtubule dynamics. This disruption prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and the induction of apoptosis in proliferating cells. Research into this compound and its analogs focuses on overcoming limitations of existing tubulin-targeting agents, such as drug resistance and off-target toxicity. The compound's design, featuring the 3,5-dimethoxybenzyl and thiazole motifs, is characteristic of a class of molecules explored for their potent antiproliferative activity against various cancer cell lines, including multidrug-resistant phenotypes. Its primary research value lies in its utility as a chemical probe to study mitotic mechanisms and as a lead compound for the development of novel chemotherapeutic agents. Studies have demonstrated that such compounds can effectively inhibit the growth of human carcinoma cells, such as hepatocellular and breast cancer models, by triggering apoptotic pathways through caspase-3 activation and PARP cleavage. For Research Use Only. Not for use in diagnostic procedures.

Properties

IUPAC Name

N-[4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S2/c1-25-17-6-13(7-18(9-17)26-2)10-27-11-16-12-28-20(22-16)23-19(24)14-4-3-5-15(21)8-14/h3-9,12H,10-11H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDFETJMFQOGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSCC2=CSC(=N2)NC(=O)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-fluorobenzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

    Introduction of the Dimethoxybenzyl Thioether Group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group, forming the thioether linkage.

    Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the thiazole derivative with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in the compound can undergo oxidation to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Conditions vary depending on the specific substitution but often involve strong acids or bases and appropriate solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could make it useful in the treatment of diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-fluorobenzamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and fluorobenzamide moiety are likely involved in binding interactions, while the dimethoxybenzyl thioether group could influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several classes of thiazole derivatives reported in the literature:

Compound Class/Example Key Structural Features Functional Impact
Thiazole-Benzamides (e.g., ) 5-Chloro-thiazol-2-yl with 2,4-difluorobenzamide Halogen substituents (F, Cl) enhance lipophilicity and metabolic stability .
Thiazole-Ureas (e.g., ) Thiazole linked to urea via phenyl-piperazinylmethyl groups Urea moiety improves hydrogen-bonding capacity, potentially enhancing target binding .
Morpholinomethyl-Thiazoles () Thiazole substituted with morpholinomethyl or piperazinyl groups Polar substituents (e.g., morpholine) increase solubility and bioavailability .
Target Compound Thiazol-2-yl with 3-fluorobenzamide and 3,5-dimethoxybenzyl thioether Thioether linkage and dimethoxy groups may enhance electron density and membrane permeability.

Data Tables

Table 1: Structural and Spectroscopic Comparison

Compound Molecular Formula (Estimated) Key Substituents IR C=O (cm⁻¹) ¹H NMR (δ, ppm) MS [M+H]+ (Da)
Target Compound C₂₀H₁₈FN₂O₃S₂ 3-Fluorobenzamide, 3,5-dimethoxybenzyl ~1665 6.5 (s, 2H), 7.2–8.0 (m, 4H) ~458 (Calc.)
N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide () C₁₀H₆ClF₂N₂OS 2,4-Difluorobenzamide, 5-Cl-thiazole 1682 7.2–8.1 (m, 3H) 287 (Obs.)
Thiazole-Urea 11a () C₂₃H₂₆FN₇O₂S 3-Fluorophenyl urea, piperazinylmethyl N/A 6.8–7.5 (m, aromatic) 484.2 (Obs.)

Biological Activity

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-fluorobenzamide is a complex organic compound belonging to the thiazole derivative class. Its unique structure, which includes a thiazole ring, a benzylthio group, and a fluorobenzamide moiety, suggests potential biological activities that are of significant interest in medicinal chemistry. This article explores the biological activity of this compound through various studies and findings.

Molecular Structure and Properties

The molecular formula of this compound) can be represented as C₁₄H₁₅F₁N₂O₂S. The compound features several functional groups that contribute to its biological properties:

Component Description
Thiazole Ring Contains sulfur and nitrogen, contributing to reactivity.
Benzylthio Group Enhances lipophilicity and potential receptor interactions.
Fluorobenzamide May influence binding affinity and specificity towards targets.

Synthesis

The synthesis of this compound) involves multi-step organic reactions, typically including:

  • Formation of the Thiazole Ring: Cyclization of thioamide with α-haloketone.
  • Introduction of the Benzylthio Group: Nucleophilic substitution using benzyl halide.
  • Acylation: Formation of the amide bond with an appropriate acylating agent.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various tumor cell lines. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in lymphoma cells by inducing apoptosis through mitochondrial pathways.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity: Interaction with specific enzymes such as dihydrofolate reductase (DHFR), leading to reduced cellular NADPH levels and destabilization of DHFR .
  • Cell Cycle Arrest: Induction of G1 or G2 phase arrest in cancer cells, preventing further proliferation.

Case Studies

  • Study on Anticancer Effects: A study evaluated the anticancer properties of thiazole derivatives, finding that compounds similar to this compound demonstrated significant inhibition of tumor growth in vivo models.
  • Cytotoxicity Assessment: Another investigation assessed cytotoxicity against various cancer cell lines (e.g., HeLa, MCF-7), reporting IC50 values indicating potent activity against these cells .

Additional Biological Activities

Beyond anticancer properties, compounds with similar structures have been investigated for:

  • Antimicrobial Activity: Some thiazole derivatives exhibit moderate antibacterial and antifungal activities against pathogens like Candida spp. .
  • Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory properties through modulation of cytokine release.

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